molecular formula C10H13N3O2 B2566201 methyl4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate CAS No. 2503202-55-7

methyl4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate

Cat. No.: B2566201
CAS No.: 2503202-55-7
M. Wt: 207.233
InChI Key: NRBUQUBLWUTTAK-UHFFFAOYSA-N
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Description

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is a derivative of phthalazine and is characterized by the presence of an amino group and a carboxylate ester group on a tetrahydrophthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate typically involves the reaction of phthalazine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of a nitro group to an amino group, followed by esterification to introduce the carboxylate ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phthalazine derivatives .

Scientific Research Applications

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound from which methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate is derived.

    Tetrahydrophthalazine: A hydrogenated derivative of phthalazine.

    Aminophthalazine: A phthalazine derivative with an amino group.

Uniqueness

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the tetrahydrophthalazine ring. This combination of functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-15-10(14)8-6-4-2-3-5-7(6)9(11)13-12-8/h2-5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBUQUBLWUTTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C2=C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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